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Compound of Interest

Compound Name: 6-Chloro-4-methylpicolinaldehyde

Cat. No.: B11919413

Get Quote

Identification, Synthesis, and Medicinal Utility of a
Critical Pyridine Scaffold
Executive Summary
In the realm of medicinal chemistry, substituted pyridines serve as the backbone for a vast

array of therapeutic agents, particularly kinase inhibitors and GPCR ligands. 6-Chloro-4-

methylpyridine-2-carboxaldehyde (also known as 6-Chloro-4-methylpicolinaldehyde) is a

high-value molecular building block that offers three distinct vectors for chemical diversification:

an electrophilic aldehyde, a nucleophilic-susceptible chloride, and a metabolically stable methyl

group.[1][2][3][4][5][6][7][8][9]

This guide resolves the common ambiguity surrounding the CAS registry of this compound,

distinguishing it from its structural isomers, and provides a validated synthetic workflow starting

from commercially available precursors.

Part 1: Identity & Verification
The primary challenge in sourcing this compound is the prevalence of positional isomers (e.g.,

2-chloro-6-methyl... or aldehyde at position 3). Precise identification is non-negotiable for
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regulatory compliance and experimental reproducibility.

Core Identifiers
Parameter Specification

Chemical Name 6-Chloro-4-methylpyridine-2-carboxaldehyde

Common Synonym 6-Chloro-4-methylpicolinaldehyde

CAS Registry Number 1060804-70-7

Molecular Formula C₇H₆ClNO

Molecular Weight 155.58 g/mol

MDL Number MFCD18452001 (varies by vendor)

Appearance Off-white to pale yellow solid (typically)

SMILES Cc1cc(nc(c1)C=O)Cl

Isomer Differentiation
The diagram below illustrates the structural differences between the target molecule and its

commonly confused isomers.

TARGET
6-Chloro-4-methylpyridine-

2-carboxaldehyde
(CAS 1060804-70-7)

ISOMER 1
2-Chloro-6-methylpyridine-

4-carboxaldehyde
(CAS 479613-16-6)

ISOMER 2
6-Chloro-4-methylpyridine-

3-carboxaldehyde
(CAS 884495-38-9)

ISOMER 3
6-Methylpyridine-
2-carboxaldehyde
(CAS 1122-72-1)

Pyridine Scaffold
(C5H5N)

Cl @ C6, Me @ C4, CHO @ C2 Cl @ C2, Me @ C6, CHO @ C4 Cl @ C6, Me @ C4, CHO @ C3 Missing Chloro Group
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Figure 1: Structural differentiation of the target scaffold from common commercial isomers.
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Part 2: Synthetic Methodologies
While direct formylation of substituted pyridines is possible, it often lacks regioselectivity. The

most robust "self-validating" protocol for research scale involves the reduction of the

corresponding carboxylic acid or ester. The precursor, 6-Chloro-4-methylpyridine-2-carboxylic

acid (CAS 324028-95-7), is commercially available and stable.

Protocol: Reduction via Methyl Ester
This two-step sequence is preferred over direct acid reduction to avoid over-reduction to the

alcohol.

Step 1: Esterification

Reagents: 6-Chloro-4-methylpyridine-2-carboxylic acid (1.0 eq), Methanol (solvent/reactant),

H₂SO₄ (catalytic).

Procedure: Dissolve the acid in anhydrous MeOH. Add conc. H₂SO₄ dropwise at 0°C. Heat

to reflux for 4–6 hours.

Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.[6][10]

Checkpoint: Monitor by TLC (Acid R_f < 0.1; Ester R_f ~ 0.5 in 50% EtOAc/Hex).

Step 2: Selective Reduction (DIBAL-H)

Reagents: Methyl 6-chloro-4-methylpicolinate (1.0 eq), DIBAL-H (1.1 eq, 1M in Toluene),

Anhydrous DCM or THF.

Procedure:

Cool solution of ester in DCM to -78°C (Critical for aldehyde selectivity).

Add DIBAL-H slowly over 30 mins to maintain internal temp < -70°C.

Stir at -78°C for 1–2 hours.

Quench (The Rochelles Salt Method):
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Quench with MeOH at -78°C.

Add sat. aqueous Potassium Sodium Tartrate (Rochelle's salt).

Stir vigorously at RT for 2–3 hours until the emulsion clears and two layers form.

Purification: Silica gel chromatography (0-20% EtOAc in Hexanes). The aldehyde is typically

less polar than the alcohol byproduct.

Precursor Acid
(CAS 324028-95-7)

Methyl Ester
Intermediate

MeOH, H2SO4
Reflux

TARGET ALDEHYDE
(CAS 1060804-70-7)

DIBAL-H (1.1 eq)
-78°C, DCM

Over-reduction
Byproduct (Alcohol)

Excess DIBAL
or Temp > -60°C
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Figure 2: Synthetic pathway emphasizing temperature control to prevent over-reduction.

Part 3: Medicinal Chemistry Applications
The 6-Chloro-4-methylpyridine-2-carboxaldehyde scaffold acts as a "linchpin" intermediate. Its

trisubstituted nature allows for orthogonal functionalization, making it ideal for Fragment-Based

Drug Discovery (FBDD).

Divergent Reactivity Profile
C2-Formyl Group (Aldehyde):

Application: Reductive amination with primary/secondary amines to form solubility-

enhancing side chains.

Heterocycle Formation: Condensation with diamines (e.g., o-phenylenediamine) yields

imidazo[1,5-a]pyridines.

C6-Chloro Group:
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Application: Suzuki-Miyaura coupling to install biaryl systems (common in kinase

inhibitors).

Nucleophilic Substitution (S_NAr): Displacement with alkoxides or amines, facilitated by

the electron-deficient pyridine ring (though less reactive than the 2- or 4- positions, the

aldehyde at C2 activates C6).

C4-Methyl Group:

Application: Radical bromination (NBS) allows for further chain extension or benzylic

substitution.

6-Chloro-4-methyl-
pyridine-2-carboxaldehyde

Reductive Amination
(R-NH2, NaBH(OAc)3)

Aldehyde Reactivity

Suzuki Coupling
(Ar-B(OH)2, Pd cat.)

C-Cl Reactivity

Condensation
(Diamines)

Aldehyde + N

Secondary Amines
(Solubility/ADME)

Biaryl Scaffolds
(Kinase Inhibitors)

Fused Heterocycles
(e.g., Imidazopyridines)
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Figure 3: Divergent synthesis capabilities of the scaffold.

Part 4: Sourcing & Storage[12]
Purity Criteria: Commercial samples should be >97% by HPLC.

Impurity Profile: Common impurities include the corresponding carboxylic acid (from

oxidation) or the alcohol (from degradation/synthesis).

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to

air oxidation to the carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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